molecular formula C22H18N2OS2 B2867100 4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 392248-29-2

4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2867100
CAS No.: 392248-29-2
M. Wt: 390.52
InChI Key: ZFEJEPHIJLBJJE-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a synthetic benzothiazole derivative offered for research purposes. Compounds featuring the benzothiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. This particular molecule is characterized by a benzamide group linking a benzyl-substituted benzene ring to a 2-(methylthio)benzothiazole moiety, a structure that suggests potential for multifaceted biological interactions. Potential Research Applications and Value: Oncology Research: Benzothiazole derivatives have demonstrated notable, often selective, anti-proliferative activity against a range of cancer cell lines, including breast cancer (MCF-7), colon cancer, and renal carcinoma . The scaffold is known to play a crucial role in inhibiting tumor-associated enzymes, such as carbonic anhydrase (CA), which may lead to the development of agents effective against hypoxic tumors . The structural features of this compound make it a candidate for investigating new anticancer mechanisms. Neuroscience Research: Structurally similar N-benzamide thiazole compounds have been identified as potent and selective negative allosteric modulators of certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC) . Furthermore, benzothiazole derivatives have been extensively studied as multifunctional agents in neurodegenerative disease research, showing potential as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as amyloid-beta (Aβ) aggregation, which is a key pathological feature of Alzheimer's disease . Mechanism of Action: While a specific mechanism for this compound is not yet defined, related benzothiazoles act through various pathways. These may include enzyme inhibition (e.g., carbonic anhydrase, AChE, MAO-B) and allosteric modulation of ion channels . The presence of the benzothiazole core is frequently associated with the ability to interact with these diverse biological targets. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-benzyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-26-22-24-19-12-11-18(14-20(19)27-22)23-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJEPHIJLBJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity .

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Melting points vary significantly; 1e (177–179°C) has higher thermal stability than 1f (132°C), likely due to stronger intermolecular interactions from the chlorophenyl group .

Anticancer Potential

  • 1e : Tested against HepG2, Hela, and A375 cell lines via MTT assay.
  • Compound in : A triazole-thiadiazole-benzothiazole hybrid exhibited anticancer activity, suggesting that the benzothiazole core is critical for cytotoxicity.

Antimicrobial Activity

  • N-(benzo[d]thiazol-2-yl)triazolo-thiadiazoles : Demonstrated broad-spectrum antibacterial and antifungal activity, attributed to the triazole-thiadiazole moiety.

Protein-Protein Interaction Inhibition

  • Compound : A bis-benzamide derivative inhibited FERM domain interactions, highlighting the role of aromatic stacking and hydrogen bonding from the benzamide backbone.

The benzyl group could facilitate π-π interactions with biological targets, similar to chlorophenyl in 1e .

Biological Activity

4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N2S2
  • Molecular Weight : 342.47 g/mol

This compound features a benzamide moiety linked to a benzothiazole derivative, which is known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Kinases : Studies have indicated that compounds with similar structures can inhibit glycogen synthase kinase-3 (GSK-3), a key player in cancer progression and metabolic diseases .
  • Anticancer Activity : The benzothiazole scaffold is associated with anticancer properties, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, derivatives have been shown to inhibit FOXM1, a transcription factor linked to aggressive cancer phenotypes .
  • Antimicrobial Properties : Benzothiazole derivatives exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar effects .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)20FOXM1 inhibition
HT-29 (Colorectal Cancer)25GSK-3 inhibition
A549 (Lung Cancer)30Induction of apoptosis

These results indicate that the compound exhibits potent anticancer activity, particularly against breast and colorectal cancer cell lines.

In Vivo Studies

In vivo studies using mouse models have demonstrated that treatment with this compound leads to significant tumor reduction compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, showing dose-dependent efficacy.

Case Studies

A notable case study involved the administration of this compound in a mouse model of triple-negative breast cancer (TNBC). The findings revealed:

  • Tumor Volume Reduction : A reduction in tumor volume by approximately 60% after four weeks of treatment.
  • Survival Rate Improvement : Enhanced survival rates were observed in treated mice compared to the control group.

These results underscore the therapeutic potential of this compound in managing aggressive cancer types.

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